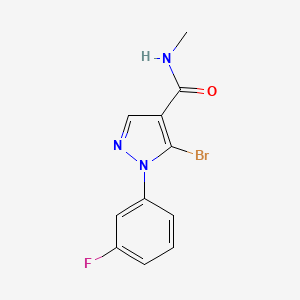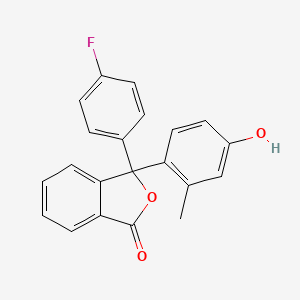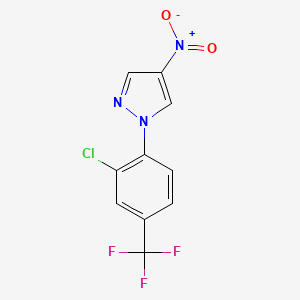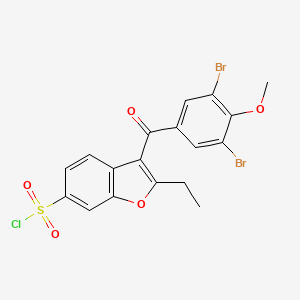![molecular formula C25H42N2O B12881774 6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline CAS No. 5414-60-8](/img/structure/B12881774.png)
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a methoxy group at the 6th position, a piperidinyl group at the 10th position, and a tetrahydroquinoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 6-methoxy-1,2,3,4-tetrahydroquinoline with a suitable decyl halide, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tetrahydroquinoline core can be reduced to form a fully saturated quinoline derivative.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the tetrahydroquinoline core can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The tetrahydroquinoline core can also play a role in binding to biological targets, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline: shares similarities with other piperidine and tetrahydroquinoline derivatives.
Piperidine derivatives: These compounds are known for their pharmacological activities and are used in various therapeutic applications.
Tetrahydroquinoline derivatives: These compounds are studied for their potential biological activities and are used as intermediates in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy, piperidinyl, and tetrahydroquinoline moieties contributes to its potential as a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5414-60-8 |
|---|---|
Molekularformel |
C25H42N2O |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
6-methoxy-1-(10-piperidin-1-yldecyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C25H42N2O/c1-28-24-15-16-25-23(22-24)14-13-21-27(25)20-12-7-5-3-2-4-6-9-17-26-18-10-8-11-19-26/h15-16,22H,2-14,17-21H2,1H3 |
InChI-Schlüssel |
RTVQNOSQOTXWNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCCN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


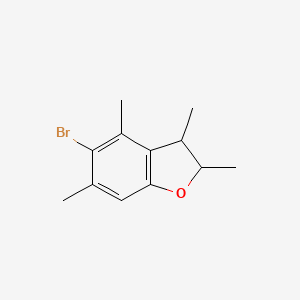
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
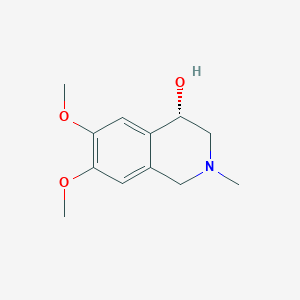

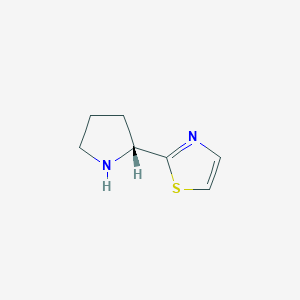
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
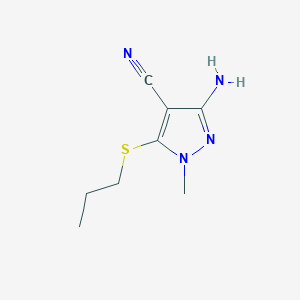
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
